1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol
CAS No.: 1862752-09-7
VCID: VC3126335
Molecular Formula: C8H15F3N2O
Molecular Weight: 212.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a complex organic compound belonging to the piperidine class, which is widely used in pharmaceuticals and organic synthesis due to its versatile chemical properties. This compound has garnered significant attention in medicinal chemistry for its potential therapeutic applications, particularly in neuropharmacology and inflammation modulation. Synthesis and Reaction ConditionsThe synthesis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol typically involves starting materials such as piperidine derivatives and trifluoromethyl-containing reagents. The reaction conditions may include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure settings to facilitate the reaction. Industrial Production MethodsIn industrial settings, large-scale reactors and continuous flow systems are employed, along with advanced purification techniques to ensure high yield and purity. Chemical Reactions and Analysis1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions:
Major Products FormedThe major products formed depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Medicinal Chemistry and Biological ActivityThis compound is being investigated for its potential therapeutic properties, particularly in modulating neurotransmitter systems. It may influence serotonin and norepinephrine pathways, which are crucial for mood regulation and stress response. Neuropharmacological StudiesResearch indicates that this compound can reduce stress-related behaviors, comparable to established antidepressants. It is also being studied for its role in treating neuroinflammatory conditions. Antimicrobial ActivityWhile primarily studied for neuropharmacological effects, there are indications of antimicrobial properties as well. Similar compounds have shown varying degrees of antibacterial activity. Comparative Analysis with Similar Compounds
Research Findings and Future DirectionsStudies have shown that 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol significantly reduces depressive-like behaviors in animal models, suggesting its potential as an antidepressant agent. Further research is needed to elucidate its exact mechanism of action and to explore its therapeutic applications fully. Neuroinflammation ResearchThe compound's interactions with immune pathways in the central nervous system are under investigation. Its derivatives are being studied for their role in regulating inflammation in the brain, suggesting applications in treating neuroinflammatory diseases. |
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CAS No. | 1862752-09-7 | ||||||||||||
Product Name | 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol | ||||||||||||
Molecular Formula | C8H15F3N2O | ||||||||||||
Molecular Weight | 212.21 g/mol | ||||||||||||
IUPAC Name | 1-(2-aminoethyl)-4-(trifluoromethyl)piperidin-4-ol | ||||||||||||
Standard InChI | InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)1-4-13(5-2-7)6-3-12/h14H,1-6,12H2 | ||||||||||||
Standard InChIKey | BMOKIQRRCVFODX-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CN(CCC1(C(F)(F)F)O)CCN | ||||||||||||
Canonical SMILES | C1CN(CCC1(C(F)(F)F)O)CCN | ||||||||||||
PubChem Compound | 121203305 | ||||||||||||
Last Modified | Aug 16 2023 |
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